6-Chloro-1,3,5-triazine-2,4-diamine

Descripción general

Descripción

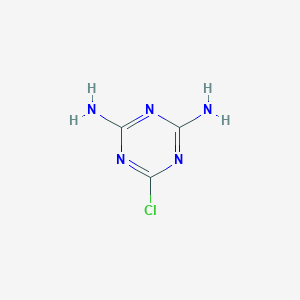

6-Chloro-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. It is characterized by a triazine ring substituted with a chlorine atom at the 6th position and amino groups at the 2nd and 4th positions. This compound is known for its applications in various fields, including agriculture, where it is used as a precursor for herbicides.

Mecanismo De Acción

Target of Action

It’s known that similar compounds like atrazine have targets such as the eyes, skin, respiratory system, central nervous system, and liver .

Mode of Action

It’s known that similar compounds act as bronsted bases, capable of accepting a hydron from a donor .

Biochemical Pathways

Similar compounds have been found to modify growth, enzymatic processes, and photosynthesis in plants .

Pharmacokinetics

Similar compounds are known to be major pollutants of soil and water ecosystems, suggesting they may have significant environmental persistence .

Result of Action

One of the synthesized derivatives of similar compounds demonstrated encouraging inhibition of both gram-positive and gram-negative bacteria compared with the standard drug ofloxacin .

Action Environment

Similar compounds are known to be major pollutants of soil and water ecosystems, suggesting they may interact significantly with environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3,5-triazine-2,4-diamine typically involves the chlorination of 1,3,5-triazine-2,4-diamine. One common method includes the reaction of cyanuric chloride with ammonia, followed by chlorination. The reaction is usually carried out in an organic solvent such as dioxane or dichloroethane, under reflux conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process is designed to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, leading to the formation of various derivatives.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents like dioxane and dichloroethane are frequently used.

Catalysts: Acid or base catalysts may be employed to facilitate certain reactions.

Major Products

The major products formed from these reactions include various substituted triazines, which have applications in different industries, particularly in the synthesis of herbicides and pharmaceuticals .

Aplicaciones Científicas De Investigación

6-Chloro-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

Comparación Con Compuestos Similares

Similar Compounds

Simazine: Another herbicide with a similar triazine core, but with different substituents.

Propazine: Similar to atrazine but with different alkyl groups attached to the triazine ring.

Uniqueness

6-Chloro-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ability to undergo various substitution reactions makes it a versatile intermediate in chemical synthesis .

Actividad Biológica

6-Chloro-1,3,5-triazine-2,4-diamine, also known as 2,4-diamino-6-chloro-s-triazine (CAS Number: 3397-62-4), is a member of the triazine family. This compound is characterized by a triazine ring with a chlorine substitution at the 6th position and amino groups at the 2nd and 4th positions. It has garnered attention for its diverse biological activities and applications in agriculture and pharmaceuticals.

The chemical structure of this compound allows it to participate in various chemical reactions. Notably, it can undergo:

- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines.

- Oxidation and Reduction : Although less common, these reactions can occur under specific conditions.

| Property | Value |

|---|---|

| Molecular Formula | C3H4ClN5 |

| Molecular Weight | 153.54 g/mol |

| Melting Point | 210-218 °C |

| Solubility | Soluble in water |

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study conducted on various triazine derivatives demonstrated their effectiveness against a range of bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentrations (MICs) were determined using broth dilution methods.

Table 2: Antimicrobial Activity of Triazine Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 100 | E. coli |

| 200 | S. aureus | |

| 500 | P. aeruginosa |

Antitumor Activity

The antitumor potential of triazine derivatives has been explored in various studies. For instance, certain derivatives have shown promise in inhibiting the growth of cancer cells in vitro. The mechanism often involves interference with cellular pathways critical for tumor growth and survival.

Case Studies

- Antitubercular Activity : A study highlighted the efficacy of specific triazine derivatives against Mycobacterium tuberculosis, suggesting their potential as lead compounds for developing new antitubercular agents.

- Anti-inflammatory Effects : Research has indicated that some derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis.

Environmental Impact and Toxicity

While the biological activity of this compound is notable, it is essential to consider its environmental impact. The compound has been linked to developmental toxicity and reproductive toxicity as per assessments by regulatory agencies like the EPA . Its use in agriculture as a herbicide precursor necessitates careful management to mitigate potential ecological risks.

Table 3: Toxicological Data

| Endpoint | Effect |

|---|---|

| Developmental Toxicity | Yes |

| Reproductive Toxicity | Yes |

| Environmental Persistence | Moderate |

Propiedades

IUPAC Name |

6-chloro-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN5/c4-1-7-2(5)9-3(6)8-1/h(H4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFVNNKYKYZTJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)Cl)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1037806 | |

| Record name | 6-Chloro-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3397-62-4 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3397-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Deisopropyldeethyl atrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003397624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3397-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloro-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4,6-diamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-4,6-DIAMINO-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVZ1HMR84L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-chloro-4,6-diamino-1,3,5-triazine?

A1: The molecular formula is C3H4ClN5, and its molecular weight is 145.58 g/mol. []

Q2: What spectroscopic techniques have been used to characterize 2-chloro-4,6-diamino-1,3,5-triazine?

A2: Researchers have employed FT-Raman, FT-IR, and ultraviolet absorption spectroscopy to analyze the vibrational frequencies, functional groups, and electronic transitions of this compound. [, ]

Q3: Have computational chemistry methods been applied to study 2-chloro-4,6-diamino-1,3,5-triazine?

A3: Yes, density functional theory (DFT) calculations have been utilized to investigate the molecular geometry, vibrational frequencies, and bonding characteristics. Natural Bond Orbital (NBO) analysis has provided insights into hyperconjugative interactions and charge delocalization within the molecule. [, ]

Q4: Have any QSAR (Quantitative Structure-Activity Relationship) models been developed for 2-chloro-4,6-diamino-1,3,5-triazine derivatives?

A4: Research has focused on chemometric analysis and ranking of lipophilicity parameters like AlogP, MlogP, and WLOGP for various 6-chloro-1,3,5-triazine derivatives. This work lays the groundwork for understanding the relationship between structure and lipophilicity, which can inform future QSAR model development. []

Q5: What are the applications of 2-chloro-4,6-diamino-1,3,5-triazine in material science?

A5: This compound can be used as a dye mediator to introduce amino groups onto cotton fibers. This modification facilitates the grafting of thermo-responsive polymers like PNIPAAm, creating "smart textiles" with potential in self-adjustment, water storage, and controlled drug release. []

Q6: Are there any known applications of 2-chloro-4,6-diamino-1,3,5-triazine in catalysis?

A6: While 2-chloro-4,6-diamino-1,3,5-triazine itself hasn't been extensively explored as a catalyst, its derivatives, particularly those containing pyrazolyl groups, have been synthesized using microwave irradiation. This method enables the creation of symmetrical and asymmetrical 1,3,5-triazine-2,4,6-triamines, which could potentially be explored for catalytic applications. [, ]

Q7: How does 2-chloro-4,6-diamino-1,3,5-triazine behave in the environment?

A7: 2-chloro-4,6-diamino-1,3,5-triazine is a metabolite of atrazine, a widely used herbicide. Studies have detected its presence in soil as a product of atrazine degradation. [, ]

Q8: What methods have been investigated for the degradation of 2-chloro-4,6-diamino-1,3,5-triazine?

A8: Research has shown that the photo-Fenton process effectively degrades 2-chloro-4,6-diamino-1,3,5-triazine in aqueous solutions. This process is faster and more efficient than Fenton and UV/H2O2 processes. [] Additionally, a Nocardia strain has demonstrated the ability to degrade this compound through N-dealkylation and hydrolysis reactions. []

Q9: What are the byproducts of 2-chloro-4,6-diamino-1,3,5-triazine degradation?

A9: The photo-Fenton process leads to the formation of chloride ions, nitrate ions, and cyanuric acid. Importantly, no carbon dioxide or ammonia is produced, suggesting that the nitrogen atoms within the triazine ring remain intact. [] Microbial degradation by the Nocardia strain yields products like 4-amino-2-hydroxy-6-isopropylamino-1,3,5-triazine, 4-amino-1,2-dihydro-1,3,5-triazin-2-one, and dicyanodi-amidine. []

Q10: How do organic fertilizers impact the degradation of atrazine and its metabolites, including 2-chloro-4,6-diamino-1,3,5-triazine?

A10: Studies indicate that organic fertilizers initially slow down atrazine degradation but don't lead to long-term accumulation of atrazine or its metabolites, including 2-chloro-4,6-diamino-1,3,5-triazine, in the soil. []

Q11: Has 2-chloro-4,6-diamino-1,3,5-triazine been investigated in the context of immunology?

A11: Yes, it has been utilized in the synthesis of melamine haptens. These haptens, coupled with carrier proteins, are used to generate antibodies for melamine detection in food products, highlighting its role in immunoassay development. [, , ]

Q12: What analytical methods are employed for the detection and quantification of 2-chloro-4,6-diamino-1,3,5-triazine?

A12: High-performance liquid chromatography (HPLC) coupled with photodiode array detection is commonly used to analyze 2-chloro-4,6-diamino-1,3,5-triazine in environmental samples, particularly in studies evaluating the effectiveness of vegetated filter strips in reducing herbicide runoff. []

Q13: Are there any studies on the electroreduction of 2-chloro-4,6-diamino-1,3,5-triazine?

A13: Yes, electrochemical studies on mercury electrodes have been conducted. The research elucidated the mechanism of its electroreduction, a four-electron irreversible process, across a range of pH conditions. []

Q14: What is known about the dissociation constants of 2-chloro-4,6-diamino-1,3,5-triazine?

A14: Research using ultraviolet absorption spectroscopy determined pKb values for the protonation of the ring nitrogen and the dissociation of the amino groups. This information is crucial for understanding the compound's behavior in various pH environments. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.